“6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
The synthesis of imidazole derivatives has been reported in various studies. For instance, Hadizadeh et al. synthesized a compound by condensing 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid . Another study demonstrated the synthesis of 2,4,5-trisubstituted imidazole compounds from an aromatic aldehyde, benzil and ammonium acetate using biodegradable lactic acid at 160 °C .
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Imidazole derivatives show a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is a compound belonging to the class of pyridazinones, which are heterocyclic organic compounds featuring a pyridazine ring. This compound has garnered attention due to its potential biological activities, particularly as anticonvulsant and antitubercular agents. The synthesis and pharmacological evaluation of this compound have been explored in various studies, demonstrating its significance in medicinal chemistry.
The compound is classified under substituted pyridazinones, specifically as a derivative of 2,3-dihydropyridazin-3-one. Its structure incorporates an imidazole moiety, which is known for contributing to the biological activity of many pharmaceutical agents. The synthesis of this compound often involves the Mannich reaction, where it is produced through the reaction of 6-aryl-4,5-dihydropyridazin-3-one with formaldehyde and a secondary amine like imidazole or 1,2,4-triazole .
The synthesis of 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one typically follows these steps:
The yield and purity of the synthesized compound are often assessed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
The molecular structure of 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one can be represented as follows:
The structure features a pyridazine ring fused with a dihydropyridine framework and an imidazole group attached at the 6-position. The presence of these heterocycles contributes to its unique chemical properties.
Spectroscopic analyses provide insights into the molecular structure:
The primary chemical reaction involving 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is its formation via the Mannich reaction. This process involves:
Additionally, further reactions may explore its potential as an intermediate for synthesizing other biologically active compounds.
The mechanism of action for 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one primarily involves its interaction with biological targets related to seizure activity. It has been tested in various animal models for anticonvulsant activity:
6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one has significant potential in medicinal chemistry:
The synthesis of 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one relies on strategic bond formation between imidazole and pyridazinone precursors. A prevalent approach involves nucleophilic aromatic substitution (SNAr), where 6-chloro-2,3-dihydropyridazin-3-one reacts with imidazole under basic conditions. This method typically employs anhydrous dimethylformamide as a solvent and cesium carbonate as a base, facilitating the displacement of chlorine at the pyridazinone C6 position by the imidazole N1 nitrogen [4] [7]. Alternative routes include transition metal-catalyzed coupling reactions, though these are less common due to the heterocycle sensitivity.
The Groebke-Blackburn-Bienaymé multicomponent reaction offers another pathway, enabling simultaneous construction of the imidazole ring and its attachment to the pyridazinone core. This one-pot condensation involves 2-aminopyridazin-3(2H)-one, aldehydes, and isocyanides, yielding highly functionalized derivatives with inherent regioselectivity [3] [8]. For crystalline product isolation, solvent systems like dichloromethane/methanol mixtures are employed, as evidenced by the crystal structure of a closely related analog (6-(benzimidazol-2-yl)-2,3-dihydropyridazin-3-one) co-crystallized with dimethylformamide [6].
Table 1: Comparative Yields for Synthetic Pathways of 6-(1H-Imidazol-1-yl)-2,3-dihydropyridazin-3-one
Synthetic Method | Key Reagents/Conditions | Yield Range (%) | Key Advantage |
---|---|---|---|
Nucleophilic Aromatic Substitution | 6-Chloropyridazinone, Imidazole, Cs₂CO₃, DMF, 80-100°C | 60-75 | Simplicity, Scalability |
Groebke-Blackburn-Bienaymé | 2-Aminopyridazinone, Aldehyde, Isocyanide, MeOH, rt | 45-65 | Direct access to substituted variants |
Cyclocondensation | Hydrazine, Maleic Anhydride Derivatives | 30-50 | Low cost starting materials |
Regioselective modification of the pyridazinone ring is crucial for tuning the physicochemical properties of 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one. The C3 carbonyl and N2 positions offer primary sites for modification:
Table 2: Regioselective Modification Sites and Functional Groups in Pyridazinone Derivatives
Modification Site | Reagents/Conditions | Resulting Functional Group | Impact on Properties |
---|---|---|---|
N2-Pyridazinone | K₂CO₃, Alkyl Halides (R-X), Acetone, Δ | -Alkyl, -Fluoroalkyl | Enhanced lipophilicity, Salt formation |
C4-Pyridazinone | Br₂/AcOH; Pd-catalyzed Coupling | -Halogen, -Aryl, -Heteroaryl | π-system extension, Bioactivity modulation |
C3 Carbonyl | Hydrazine, Phosphoryl Chloride | Hydrazone, Chloride | Reactivity switch (e.g., nucleophile) |
Imidazole N3 | Ag₂O, Alkyl Halides, Anhydrous Solvent | Quaternary Ammonium | Solubility enhancement (salts) |
While 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one itself is a neutral compound, its basic imidazole nitrogen (pKa ~7.0) enables salt formation with pharmaceutically relevant acids, altering solubility and crystallinity without structural modification [2] [8]. Key salt forms include:
Table 3: Physicochemical Properties of Common Salt Forms of 6-(1H-Imidazol-1-yl)-2,3-dihydropyridazin-3-one
Salt Form | Aqueous Solubility (mg/mL) | Melting Point (°C) | Hygroscopicity | Stability (t₉₀ at 25°C) |
---|---|---|---|---|
Free Base | 20-30 | 192-195 | Low | >24 months |
Hydrochloride | 450-600 | 218-220 (dec.) | High | 18 months |
Methanesulfonate | 300-400 | 205-208 | Moderate | >24 months |
Sodium Phosphate Co-crystal | 150-200 | 185-188 | Low | 12 months |
Salt selection hinges on balancing solubility and stability: Hydrochlorides maximize solubility for parenteral formulations, while mesylates are preferred for solid oral dosage forms due to lower hygroscopicity. X-ray powder diffraction confirms distinct crystalline patterns for each salt, impacting tableting behavior and dissolution kinetics [3] .
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: